REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)[C:5]([NH2:8])=[CH:6][CH:7]=1.[C:15](OCC)(OCC)(OCC)[CH3:16].C(O)(=O)C.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[N:8]=[C:15]([CH3:16])[N:9]([CH:10]3[CH2:14][CH2:13][CH2:12][CH2:11]3)[C:4]=2[CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=CC1)N)NC1CCCC1
|
Name
|
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
remove the solvent under vacuum
|
Type
|
CUSTOM
|
Details
|
Purify by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with DCM/ethanol-10% NH3 (0-3%)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(N(C(=N2)C)C2CCCC2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.67 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |